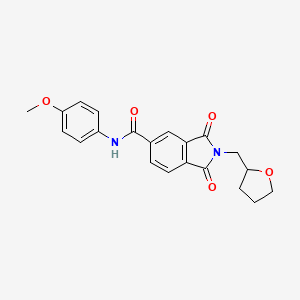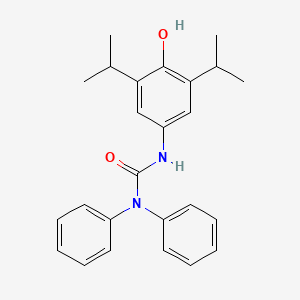![molecular formula C17H16NNaO4 B5206101 sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as sodium N-(4-methoxybenzoyl)-L-phenylalaninate and is abbreviated as MPP-Na.
Mécanisme D'action
MPP-Na works by binding to the active site of proteases, preventing them from cleaving their target proteins. This inhibition is reversible, meaning that the compound can be removed from the active site, allowing the protease to resume its normal activity.
Biochemical and Physiological Effects:
MPP-Na has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking the activity of proteases that are involved in tumor progression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP-Na in lab experiments is that it is a highly specific inhibitor of proteases. This means that it can be used to study the role of specific proteases in various biological processes. However, one limitation of using MPP-Na is that it may not be effective against all proteases, and its effectiveness may vary depending on the specific protease being studied.
Orientations Futures
There are several future directions for research involving MPP-Na. One area of interest is the use of MPP-Na as a potential therapeutic agent for cancer and inflammatory diseases. Another area of interest is the development of new protease inhibitors that are more effective and specific than MPP-Na. Finally, the use of MPP-Na in combination with other drugs or therapies is another area of potential research.
Méthodes De Synthèse
The synthesis of MPP-Na involves the reaction of L-phenylalanine with 4-methoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with sodium bicarbonate to form the final product, MPP-Na.
Applications De Recherche Scientifique
MPP-Na is commonly used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This makes it a useful tool for studying the role of proteases in various biological processes.
Propriétés
IUPAC Name |
sodium;3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4.Na/c1-22-14-9-7-13(8-10-14)17(21)18-15(11-16(19)20)12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUHCPQXHDDUNX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NNaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23678497 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-(phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5206021.png)
![1-{2-[benzyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5206033.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)
![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-pentylglycinamide](/img/structure/B5206089.png)
![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)